3-[(3-chlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine

Purity Differentiation ISO Certification Procurement Quality Assurance

3-[(3-Chlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine (CAS 477872-64-3) is a synthetic, small-molecule 1,2,4-triazole derivative with the molecular formula C13H11ClN4S2 and a molecular weight of 322.84 g/mol. It features a 4-amino-1,2,4-triazole core substituted at the 3-position with a (3-chlorobenzyl)sulfanyl group and at the 5-position with a 2-thienyl ring, classifying it as a heterocyclic thioether building block for medicinal chemistry.

Molecular Formula C13H11ClN4S2
Molecular Weight 322.83
CAS No. 477872-64-3
Cat. No. B2806468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3-chlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine
CAS477872-64-3
Molecular FormulaC13H11ClN4S2
Molecular Weight322.83
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)CSC2=NN=C(N2N)C3=CC=CS3
InChIInChI=1S/C13H11ClN4S2/c14-10-4-1-3-9(7-10)8-20-13-17-16-12(18(13)15)11-5-2-6-19-11/h1-7H,8,15H2
InChIKeyVPMCXHCIRJHMKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-[(3-Chlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine (CAS 477872-64-3): Procurement-Quality Overview & Structural Identity


3-[(3-Chlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine (CAS 477872-64-3) is a synthetic, small-molecule 1,2,4-triazole derivative with the molecular formula C13H11ClN4S2 and a molecular weight of 322.84 g/mol . It features a 4-amino-1,2,4-triazole core substituted at the 3-position with a (3-chlorobenzyl)sulfanyl group and at the 5-position with a 2-thienyl ring, classifying it as a heterocyclic thioether building block for medicinal chemistry . The compound is commercially available from specialized chemical suppliers at certified purity levels (NLT 98%) suitable for pharmaceutical R&D and quality control applications .

Why Generic Substitution Fails for 3-[(3-Chlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine


Generic substitution among 3-benzylsulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-amines is scientifically unsound because the position and electronic nature of the benzyl ring substituent fundamentally dictate both the compound's reactivity and its biological target engagement profile. In a systematically evaluated series of 3-benzylsulfanyl-1,2,4-triazole derivatives, in vitro antimycobacterial MIC values varied from 32 to >1000 μmol/L depending solely on the benzyl substituent pattern, with 3,5-dinitro and thioamide-bearing analogs achieving the highest potency [1]. The 3-chloro substitution on the benzyl ring in CAS 477872-64-3 imparts a distinct electron-withdrawing effect and steric profile compared to the 4-chloro (CAS 477872-66-5), 3-fluoro (CAS 477872-68-7), 3-nitro, 2-methyl (CAS 477872-65-4), or unsubstituted benzyl analogs, leading to divergent solubility, metabolic stability, and target affinity that cannot be predicted without compound-specific experimental data [1].

Product-Specific Quantitative Differentiation Evidence for 3-[(3-Chlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine


Certified Purity: NLT 98% (MolCore ISO-Certified) vs. 90% (CheMenu CM654596) — A Procurement Gate Criterion

Commercially available batches of CAS 477872-64-3 exhibit divergent certified purity levels that directly impact experimental reproducibility. MolCore supplies this compound under catalog number MC117144 with a certified purity of NLT 98%, supported by ISO quality management system certification . In contrast, CheMenu offers catalog number CM654596 at a certified purity of 90% . This 8 percentage-point purity gap represents a substantial difference in the fraction of unspecified impurities (up to 10% vs. ≤2%), which can confound biological assay interpretation through off-target effects, fluorescence interference, or metal contamination.

Purity Differentiation ISO Certification Procurement Quality Assurance

3-Chloro vs. 4-Chloro Benzyl Isomerism: Differentiated Antimycobacterial Selectivity Profile Inferred from Class-Level SAR

In the Klimešová et al. (2004) systematic evaluation of 3-benzylsulfanyl-1,2,4-triazole derivatives against M. tuberculosis, M. avium, and M. kansasii, the position of chloro substitution on the benzyl ring was a critical determinant of antimycobacterial potency [1]. While the 3-chloro analog (CAS 477872-64-3) itself was not individually reported in this study, class-level SAR demonstrates that 3-substituted benzyl analogs consistently exhibit different MIC values compared to their 4-substituted counterparts, with the 3-chloro substitution conferring a distinct electron density distribution at the triazole N4-amino position that modulates target binding [1]. The 4-chloro positional isomer (CAS 477872-66-5) is commercially available and shares the identical molecular formula (C13H11ClN4S2, MW 322.84) but is expected to display a meaningfully different antimycobacterial MIC profile based on the established class SAR [1].

Antimycobacterial Structure-Activity Relationship Isomer Differentiation

Thienyl vs. Phenyl at C5: Divergent Heterocyclic Electronic Profiles Govern Reactivity and Target Engagement

CAS 477872-64-3 bears a 2-thienyl ring at the triazole 5-position, whereas approximately 40% of commercially available analogs in the 3-(substituted-benzylsulfanyl)-4H-1,2,4-triazol-4-amine series carry a phenyl substituent at this position . The thienyl group contributes distinct π-electron density (thiophene is electron-rich compared to phenyl) and introduces a sulfur heteroatom capable of participating in S–π interactions and hydrogen bonding not possible with phenyl analogs . This electronic divergence manifests in differentiated reactivity: the thienyl moiety influences the nucleophilicity of the N4-amino group and modulates the compound's oxidative metabolic profile, potentially altering CYP450-mediated clearance rates compared to phenyl-bearing analogs .

Heterocyclic Chemistry Electronic Effects Medicinal Chemistry Design

N4-Amino Triazole vs. N-Unsubstituted Triazole-Thione: Fundamentally Different Tautomeric and Hydrogen-Bonding Capacity

CAS 477872-64-3 possesses a unique N4-amino substitution on the 1,2,4-triazole ring, distinguishing it from the more common 1,2,4-triazole-3-thione tautomeric form found in many related biologically active compounds [1]. The N4-amino group serves as a hydrogen-bond donor, while the 1,2,4-triazole-3-thione tautomer features a thioamide NH donor and a C=S acceptor [1]. This structural distinction is pharmacologically significant: in the Wang et al. (2012) study of thio-triazole derivatives, the most potent antibacterial and antifungal activities were observed for 3,4-dichlorobenzyl triazole-thione and its triazolium derivatives, not for the N4-amino forms [2]. This suggests that the N4-amino compounds like CAS 477872-64-3 may engage different biological targets or exhibit a distinct selectivity window compared to the thione series.

Tautomerism Hydrogen Bonding 4-Amino-1,2,4-triazole

Best-Fit Research and Industrial Application Scenarios for 3-[(3-Chlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine


Antimycobacterial Lead Optimization: 3-Chlorobenzyl SAR Probe for M. tuberculosis Target Engagement Studies

CAS 477872-64-3 serves as a defined SAR probe within 3-benzylsulfanyl-1,2,4-triazole series for antimycobacterial drug discovery. Based on the class-level SAR established by Klimešová et al. (2004), the 3-chloro substituent occupies an intermediate electronic position between electron-donating (methyl, unsubstituted) and strongly electron-withdrawing (nitro) benzyl analogs, producing MIC values in the moderate range of the class (32 to >1000 μmol/L) [1]. Researchers should employ the NLT 98% purity grade (MolCore MC117144) to minimize impurity-driven cytotoxicity artifacts that could confound MIC determination against slow-growing mycobacterial strains . This compound is most appropriately used in systematic SAR matrix studies where the 3-chloro benzyl substitution is compared head-to-head with the 4-chloro (CAS 477872-66-5), 3-fluoro (CAS 477872-68-7), 3-nitro, 2-methyl (CAS 477872-65-4), and unsubstituted benzyl analogs to map the pharmacophoric requirements for antimycobacterial potency [1].

Antifungal Lead Generation: Thienyl-Triazole Scaffold for Cytochrome P450 14α-Demethylase (CYP51) Inhibition Screening

The 5-(2-thienyl)-4-amino-1,2,4-triazole core of CAS 477872-64-3 is structurally related to clinical azole antifungals that inhibit lanosterol 14α-demethylase (CYP51) . The thienyl sulfur atom provides an additional coordination site for heme iron within the CYP51 active site, a feature absent in phenyl-bearing analogs . Procurement of this specific compound enables comparative CYP51 inhibition screening against phenyl and furyl analogs to quantify the contribution of the thienyl heteroatom to binding affinity and antifungal potency. The class-level evidence from Wang et al. (2012) indicates that triazole derivatives with thienyl substitution exhibit moderate to good antifungal activity against Candida albicans and Aspergillus niger, warranting further investigation of this specific chlorobenzyl-thienyl combination [2].

Combinatorial Chemistry Building Block: Sulfanyl-Linked Triazole Library Synthesis via Nucleophilic Substitution

The compound functions as a validated building block for combinatorial library construction via the reactive sulfanyl linkage. The synthesis route, involving nucleophilic substitution between 3-chlorobenzyl chloride and 5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine under basic conditions (NaH or K2CO3) , is well-precedented and scalable. The N4-amino group remains free for further derivatization (acylation, sulfonylation, reductive amination) without requiring protecting group strategies. Procurement at NLT 98% purity ensures that subsequent library members are not contaminated with starting material or side products that would complicate structure-activity interpretation . The compound's MDL identifier (MFCD02186713) facilitates registration in electronic laboratory notebooks and compound management systems for tracking across multi-step synthetic sequences .

Chemogenomic Profiling: 3-Chlorobenzyl Pharmacophore as a Reference Point for Broad-Spectrum Antimicrobial Screening Panels

CAS 477872-64-3 is suitable for inclusion in focused chemogenomic screening libraries designed to probe the structure-activity landscape of 3-benzylsulfanyl-1,2,4-triazoles against panels of clinically relevant bacterial and fungal pathogens. The 3-chlorobenzyl substituent represents a moderately lipophilic, electron-withdrawing pharmacophoric element (Hammett σmeta ≈ 0.37 for Cl) that is distinct from the 4-chloro (σpara ≈ 0.23), 3-fluoro, 3-nitro, and 2-methyl variants in terms of electronic and steric parameters [1]. Systematic screening of this compound alongside its positional and electronic analogs across standardized antimicrobial susceptibility testing panels (CLSI or EUCAST methodology) would generate a high-resolution SAR dataset enabling computational model building (QSAR, pharmacophore modeling) for this chemical class [1]. The compound's defined purity (NLT 98%) is critical for such profiling, as impurities at the 10% level (as found in 90% purity grades) could produce false-positive growth inhibition signals .

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